2-(4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
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Overview
Description
The compound contains a pyrazinone ring, which is a type of heterocyclic compound. It also has a methoxyphenyl group attached to it, which suggests that it might have some aromatic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazinone ring, possibly through a condensation reaction or a cyclization reaction. The methoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazinone ring and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a heterocyclic compound, this molecule could potentially undergo a variety of chemical reactions. The pyrazinone ring might be reactive towards nucleophiles, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyrazinone ring might confer some degree of polarity to the molecule, and the methoxyphenyl group could contribute to its lipophilicity .Scientific Research Applications
Chloroacetamide Herbicides and Environmental Impact
Chloroacetamide Inhibition in Algae : Chloroacetamides, such as alachlor and metazachlor, are selective herbicides used to control annual grasses and broad-leaved weeds in various crops. Their impact on fatty acid synthesis in green algae Scenedesmus Acutus has been studied, providing insights into the environmental impact of these herbicides on non-target species (Weisshaar & Böger, 1989).
Metabolism in Human and Rat Liver Microsomes : The comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been investigated, highlighting the metabolic pathways and potential health implications of exposure to these compounds (Coleman et al., 2000).
Chemical Synthesis and Reactivity
Synthesis and Reactivity of Novel Compounds : Research on the synthesis, chemical reactivity, and biological evaluation of novel compounds such as "2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile" provides insights into the development of new chemical entities with potential biological activities (Farouk et al., 2021).
Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives have explored the synthesis, characterization, and the effect of hydrogen bonding on self-assembly processes. These investigations also delve into the antioxidant activity of these compounds, demonstrating their potential for further application in medicinal chemistry (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Based on its structural similarity to other compounds, it may interact with proteins or enzymes that recognize or bind to its functional groups .
Mode of Action
The compound contains an isocyanate group, which is known to react with amines to form urea linkages . This reaction could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
The formation of urea linkages could potentially disrupt protein-protein interactions or enzyme activity, affecting various biochemical pathways .
Pharmacokinetics
The presence of the isocyanate group could potentially affect its pharmacokinetic properties, as isocyanates are known to be reactive and could potentially form covalent bonds with biological molecules .
Result of Action
The potential disruption of protein function or enzyme activity could lead to various cellular effects, depending on the specific targets and pathways affected .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For example, the reactivity of the isocyanate group could be affected by pH, and the stability of the compound could be affected by temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-21-10-3-2-8(14)6-9(10)17-5-4-16(7-11(15)18)12(19)13(17)20/h2-6H,7H2,1H3,(H2,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOGMYBYVVOVBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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